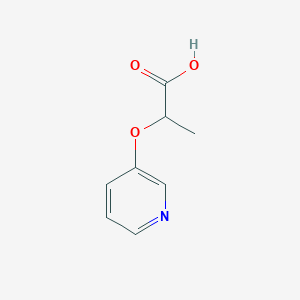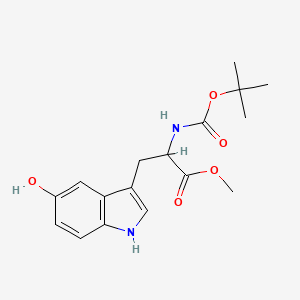![molecular formula C16H24N2 B1344369 9-Benzyl-1,9-diazaspiro[5.5]undecane CAS No. 1100748-66-0](/img/structure/B1344369.png)
9-Benzyl-1,9-diazaspiro[5.5]undecane
描述
9-Benzyl-1,9-diazaspiro[5.5]undecane is a heterocyclic compound with the molecular formula C16H24N2. It features a spiro-fused diazaspiro undecane core, which is a privileged scaffold in medicinal chemistry due to its unique structural properties and biological activities . This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and material science.
作用机制
Target of Action
The primary targets of 9-Benzyl-1,9-diazaspiro[5.5]undecane are the γ-aminobutyric acid type A receptors (GABA_AR) . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a potent competitive antagonist at the GABA_AR . It binds to the receptor, preventing the binding of GABA, and thus inhibits the receptor’s function .
Biochemical Pathways
The inhibition of GABA_AR by this compound affects the GABAergic neurotransmission pathway . This can lead to an increase in neuronal excitability, potentially affecting various neurological and psychiatric disorders .
Pharmacokinetics
While specific ADME properties for this compound are not readily available, compounds of the 1,9-diazaspiro[5.5]undecane class have been reported to show low cellular membrane permeability . This could impact the bioavailability of the compound .
Result of Action
The antagonistic action of this compound on GABA_AR can result in increased neuronal excitability . This could potentially be harnessed for the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling disorders, cardiovascular disorders, and psychotic disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature
生化分析
Biochemical Properties
9-Benzyl-1,9-diazaspiro[5.5]undecane plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as acetyl-CoA carboxylase (ACC1 and ACC2), which are crucial in fatty acid metabolism . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and reducing the synthesis of fatty acids. Additionally, this compound has shown potential in interacting with γ-aminobutyric acid type A (GABA_A) receptors, acting as an antagonist and influencing neurotransmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound’s antagonistic action on GABA_A receptors can alter cell signaling pathways, leading to changes in neurotransmitter release and synaptic plasticity . In hepatocytes, the inhibition of acetyl-CoA carboxylase by this compound results in decreased fatty acid synthesis, impacting cellular metabolism and energy homeostasis . Furthermore, the compound has been shown to influence gene expression related to lipid metabolism and neurotransmission.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of acetyl-CoA carboxylase enzymes, inhibiting their catalytic activity and thereby reducing fatty acid synthesis . Additionally, its antagonistic action on GABA_A receptors involves binding to the receptor sites, preventing the usual inhibitory neurotransmitter, GABA, from exerting its effects . These interactions lead to changes in gene expression, particularly those genes involved in lipid metabolism and neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of fatty acid synthesis in hepatocytes and persistent changes in neurotransmission in neuronal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetyl-CoA carboxylase activity, leading to reduced fatty acid synthesis without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and neurotransmission. The compound interacts with acetyl-CoA carboxylase enzymes, inhibiting their activity and reducing the synthesis of fatty acids . Additionally, its antagonistic action on GABA_A receptors influences neurotransmitter release and synaptic plasticity . These interactions affect metabolic flux and metabolite levels, particularly in hepatocytes and neuronal cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites . In hepatocytes, it accumulates in the cytoplasm where it interacts with acetyl-CoA carboxylase enzymes . In neuronal cells, it localizes to synaptic regions, where it exerts its antagonistic effects on GABA_A receptors .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. In hepatocytes, the compound is primarily localized in the cytoplasm, where it interacts with acetyl-CoA carboxylase enzymes . In neuronal cells, it is found in synaptic regions, where it binds to GABA_A receptors and influences neurotransmission . The compound’s localization is influenced by its lipophilic nature and specific targeting signals that direct it to its sites of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-1,9-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method includes the cyclization of a linear precursor in the presence of a base, followed by benzylation . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions: 9-Benzyl-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives .
科学研究应用
9-Benzyl-1,9-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
相似化合物的比较
1,9-Diazaspiro[5.5]undecane: A core structure similar to 9-Benzyl-1,9-diazaspiro[5.5]undecane but without the benzyl group.
3,9-Diazaspiro[5.5]undecane: Another variant with different substitution patterns, showing distinct biological activities.
Uniqueness: this compound is unique due to its benzyl substitution, which enhances its biological activity and makes it a versatile scaffold for drug development .
属性
IUPAC Name |
9-benzyl-1,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-6-15(7-3-1)14-18-12-9-16(10-13-18)8-4-5-11-17-16/h1-3,6-7,17H,4-5,8-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTIPFMUKHVJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649124 | |
| Record name | 9-Benzyl-1,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100748-66-0 | |
| Record name | 9-Benzyl-1,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-benzyl-1,9-diazaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)







![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)
![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)




